molecular formula C11H10BrFO4 B2530243 Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate CAS No. 2161554-52-3

Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate

Cat. No. B2530243
CAS RN: 2161554-52-3
M. Wt: 305.099
InChI Key: LCCNXUCOEIWKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions including alkylation, reduction, and cycloaddition reactions. For instance, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized from a bromo and fluoro-substituted precursor using ammonium acetate in glacial acetic acid . Similarly, ethyl-2-(4-aminophenoxy) acetate was synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction . These methods could potentially be adapted for the synthesis of Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction, which provides information on the crystal system and unit cell parameters . Hirshfeld surface analysis has been used to discuss non-covalent interactions contributing to molecular packing . These techniques could be employed to analyze the molecular structure of Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate.

Chemical Reactions Analysis

The related compounds have been involved in various chemical reactions, including intramolecular cycloaddition . The reactivity of such compounds can be studied using computational methods like density functional theory (DFT) to predict the behavior of Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by spectroscopic methods (FT-IR, NMR, UV-Visible) and thermal analysis (TGA, DTA) . These methods could be used to determine the properties of Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate, such as its thermal stability and electronic transitions. Computational studies, including DFT and time-dependent DFT (TD-DFT), have been used to calculate quantum chemical parameters and simulate UV/Vis spectra, which could also be applied to Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate .

Scientific Research Applications

Chemical Synthesis and Characterization

Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate and its derivatives are primarily used in chemical synthesis and characterization. The compound has been synthesized and characterized through various techniques, revealing its crystal structure and potential as a building block for further chemical synthesis.

  • Synthesis and Characterization : Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, synthesized from a derivative of ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate, was characterized using techniques like FT-IR, thermogravimetric analysis, UV-Visible, and X-ray diffraction, revealing its orthorhombic crystal structure (Sapnakumari et al., 2014).
  • Building Synthon for Hypoglycemic Agents : Ethyl-2-(4-aminophenoxy)acetate, a derivative, was synthesized and identified as a precursor for dual hypoglycemic agents. It was characterized by various spectroscopy techniques and X-ray crystal structure determination, showing its potential as a building synthon for novel hypoglycemic agents (Altowyan et al., 2022).

Material Science and Polymer Synthesis

Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate-related compounds are explored in material science, particularly in synthesizing polymers and studying their properties.

  • Copolymerization and Synthesis : Novel trisubstituted ethylenes, including derivatives of ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate, were synthesized and copolymerized with styrene. The monomers' synthesis and copolymerization results were characterized, demonstrating their potential in creating new polymer materials (Hussain et al., 2019).

Medicinal Chemistry and Pharmacology

Some derivatives of ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate are studied for their potential medicinal applications, including as inhibitors in medical treatments.

  • HIV-1 Integrase Inhibitors : Compounds synthesized from derivatives of ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate were evaluated as potential HIV-1 integrase inhibitors. Their enzymatic and antiviral activities were tested, and their binding modes were studied through X-ray diffraction analyses and theoretical calculations (Vandurm et al., 2009).

Safety and Hazards

The safety information for Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate includes several hazard statements: H302-H315-H319-H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO4/c1-2-16-10(15)6-17-11-7(5-14)3-8(12)4-9(11)13/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCNXUCOEIWKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.